benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method is the alkylation of benzylamine with 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: This compound shares the benzyl group but has a triazole ring instead of a pyrazole ring.
Uniqueness
Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of a benzyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-12(2)17-9-8-14(16-17)11-15-10-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 |
InChI Key |
XLBONUSERIAKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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